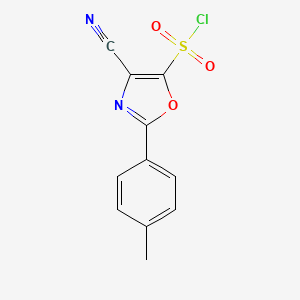

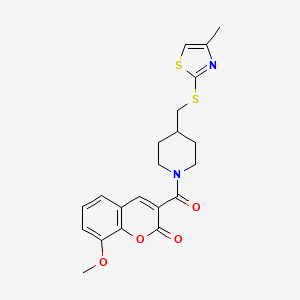

![molecular formula C17H13FN2O B2361049 (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one CAS No. 1164485-41-9](/img/structure/B2361049.png)

(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

カタログ番号 B2361049

CAS番号:

1164485-41-9

分子量: 280.302

InChIキー: GNTBQNBMTWWOJI-JXMROGBWSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one” is a chemical compound. It is related to a series of 1-H-pyrazole-3-carboxamide derivatives that have been designed and synthesized . These derivatives exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 338.3 g/mol . It has a computed XLogP3-AA of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are 338.11790390 g/mol . Its topological polar surface area is 73 Ų .科学的研究の応用

Chemical Reactivity and Organic Synthesis

- A study by Konaté et al. (2021) explored the chemical reactivity of imidazo[1,2-a]pyridinyl-chalcone series, including (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one. This research identified the local nucleophilicity and electrophilicity of these compounds, contributing significantly to organic synthesis and medicinal chemistry, particularly in molecular hybridization strategies for therapeutic systems (Konaté, Affi, & Ziao, 2021).

Antitumor Activity

- The compound's potential in antitumor activity was investigated by Naito et al. (2005), where similar compounds exhibited potent cytotoxicity against tumor cell lines and significant in vivo antitumor activity (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).

Cytotoxic Activity

- Vilchis-Reyes et al. (2010) synthesized derivatives of 2-methylimidazo[1,2-a]pyridine and evaluated their cytotoxic activity, contributing to the development of new cytotoxic and CDK inhibitor compounds (Vilchis-Reyes, Zentella, Martínez-Urbina, Guzmán, Vargas, Ramírez Apán, Ventura Gallegos, & Díaz, 2010).

Imaging and Diagnostic Applications

- The application of related compounds in imaging, specifically in radiotracer production for clinical applications like imaging hypoxia and tau pathology, was researched by Ohkubo et al. (2021), highlighting the compound's relevance in medical diagnostics and therapy (Ohkubo, Kurihara, Ogawa, Nengaki, Fujinaga, Mori, Kumata, Hanyu, Furutsuka, Hashimoto, Kawamura, & Zhang, 2021).

Synthesis and Characterization

- Achugatla, Ghashang, and Guhanathan (2017) reported the synthesis and characterization of similar compounds, underlining their significance in chemical synthesis and pharmacological research (Achugatla, Ghashang, & Guhanathan, 2017).

PI3 Kinase Inhibition

- Hayakawa et al. (2007) identified related compounds as novel PI3 kinase p110α inhibitors, offering a potential pathway for cancer therapeutic agents (Hayakawa, Kaizawa, Kawaguchi, Ishikawa, Koizumi, Ohishi, Yamano, Okada, Ohta, Tsukamoto, Raynaud, Waterfield, Parker, & Workman, 2007).

Fluorescent Properties

- The fluorescent properties of similar compounds were studied by Velázquez-Olvera et al. (2012), where they were synthesized and evaluated in relation to fluorescence emission, contributing to their application as biomarkers and photochemical sensors (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).

Anticancer Agents

- The development of novel pyridine-thiazole hybrid molecules with high antiproliferative activity, where similar compounds were used, was explored by Ivasechko et al. (2022). This study adds to the growing body of research on anticancer agents (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, & Stoika, 2022).

作用機序

特性

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-12-17(20-11-3-2-4-16(20)19-12)15(21)10-7-13-5-8-14(18)9-6-13/h2-11H,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTBQNBMTWWOJI-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

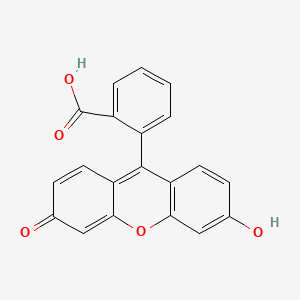

2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

2321-07-5; 518-45-6

![N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine](/img/structure/B2360967.png)

methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)

![1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2360978.png)

![3-amino-N-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2360979.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)

![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)

![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)